2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 560096-10-8
VCID: VC21502643
InChI: InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol

2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid

CAS No.: 560096-10-8

Cat. No.: VC21502643

Molecular Formula: C16H15NO4

Molecular Weight: 285.29g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid - 560096-10-8

Specification

CAS No. 560096-10-8
Molecular Formula C16H15NO4
Molecular Weight 285.29g/mol
IUPAC Name 2-[(4-methoxyphenyl)methylcarbamoyl]benzoic acid
Standard InChI InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key CKEQUSSZIJLMCT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Nomenclature

Primary Identification Parameters

2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid is uniquely identifiable through several standardized chemical identifiers. The compound possesses a CAS (Chemical Abstracts Service) registry number of 560096-10-8, which serves as its principal identification code in chemical databases and regulatory documents . Additional identification parameters include its MDL number MFCD04153490, which is used in various chemical inventory systems . For computational chemistry and cheminformatics applications, the compound is assigned the InChIKey CKEQUSSZIJLMCT-UHFFFAOYSA-N, providing a fixed-length character string that enables precise digital representation .

Synonyms and Alternative Nomenclature

Physical and Chemical Properties

Fundamental Molecular Characteristics

The physical and chemical properties of 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid are summarized in the following table:

PropertyValueReference
Molecular FormulaC16H15NO4
Molecular Weight285.3 g/mol
Exact Molecular Weight285.29901123046875
H-Bond Donor Count2
H-Bond Acceptor Count4
InChIKeyCKEQUSSZIJLMCT-UHFFFAOYSA-N
Standard Purity97%

These properties define the compound's behavior in various chemical environments and its potential interactions with biological systems. The hydrogen bond donor and acceptor counts are particularly significant for predicting solubility characteristics and potential binding interactions with receptor sites in biological systems .

Structural Features

2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid contains several functional groups that contribute to its chemical reactivity and potential applications:

  • A benzoic acid moiety (carboxylic acid attached to a benzene ring)

  • A carbonyl group forming an amide linkage

  • A 4-methoxybenzyl group attached to the nitrogen of the amide

The carboxylic acid group provides acidic properties, while the amide linkage offers hydrogen bonding capabilities. The methoxy substituent on the benzyl group contributes to the molecule's polarity and may influence its interactions with various biological targets .

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